Home > Products > Screening Compounds P54169 > 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline - 606928-39-6

8-Chloro-7-methoxy-1-methyl-9H-beta-carboline

Catalog Number: EVT-12729409
CAS Number: 606928-39-6
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Chloro-7-methoxy-1-methyl-9H-beta-carboline is a member of the beta-carboline family, which consists of a bicyclic structure derived from indole. This compound is characterized by the presence of a chlorine atom at the 8-position, a methoxy group at the 7-position, and a methyl group at the 1-position of the beta-carboline skeleton. Beta-carbolines are known for their diverse biological activities, including neuroprotective effects and potential applications in treating various diseases.

Source

8-Chloro-7-methoxy-1-methyl-9H-beta-carboline can be synthesized through various chemical methods that modify naturally occurring beta-carboline alkaloids, such as harmine. The structural modifications allow for exploration of its pharmacological potential while minimizing undesired side effects associated with parent compounds.

Classification

This compound falls under the category of alkaloids, specifically beta-carbolines, which are nitrogen-containing compounds derived from plant sources. Beta-carbolines are recognized for their roles in medicinal chemistry due to their interactions with neurotransmitter systems and enzymes.

Synthesis Analysis

Methods

The synthesis of 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline can be achieved through several approaches:

  1. Direct Modification of Harmine: This involves halogenation reactions at specific positions on the harmine molecule, followed by alkylation or acylation at the nitrogen atom. The introduction of small polar substituents at N-9 is crucial to enhance selectivity for certain biological targets while reducing off-target effects .
  2. De Novo Synthesis: This method entails constructing the beta-carboline framework from simpler precursors using strategies like allylic amidation. Recent advancements in synthetic methodologies have allowed for more efficient pathways to obtain highly functionalized beta-carbolines .

Technical Details

The synthesis often employs reagents such as cesium carbonate in organic solvents to facilitate ring closure and functionalization steps. Reaction conditions are optimized for yield and purity, with typical yields reported up to 82% for specific transformations .

Molecular Structure Analysis

Structure

The molecular formula of 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline is C13H11ClN2OC_{13}H_{11}ClN_{2}O. The compound features a fused ring system that contributes to its stability and biological activity.

Data

  • Molecular Weight: Approximately 248.69 g/mol
  • Canonical SMILES: Cc1c[nH]c2c(c1=O)cccc2ClOC
  • InChI Key: YMBZZZHRVDZHSP-UHFFFAOYSA-N

These structural characteristics facilitate interactions with biological targets, influencing its pharmacological profile.

Chemical Reactions Analysis

Reactions

8-Chloro-7-methoxy-1-methyl-9H-beta-carboline participates in several chemical reactions typical of beta-carbolines:

  1. Halogenation: The introduction of chlorine enhances reactivity towards nucleophiles.
  2. Alkylation: The nitrogen atom can undergo alkylation reactions, modifying its biological activity.
  3. Oxidation/Reduction: The compound can be oxidized or reduced depending on reaction conditions, affecting its pharmacological properties.

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure desired outcomes and purity levels.

Mechanism of Action

Process

The mechanism of action for 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline primarily involves interaction with specific enzyme targets, such as dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). By selectively inhibiting DYRK1A, this compound may modulate signaling pathways involved in cell growth and differentiation.

Data

Studies indicate that modifications to the beta-carboline structure can significantly alter binding affinities and selectivity towards different kinases, highlighting the importance of structural features in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen and halogen substituents.

Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity post-synthesis.

Applications

8-Chloro-7-methoxy-1-methyl-9H-beta-carboline has potential applications in:

  1. Pharmacology: As a selective inhibitor of DYRK1A, it may play a role in treating neurodegenerative diseases and cancer.
  2. Research: Used in studies investigating structure–activity relationships within beta-carbolines to develop new therapeutic agents.
  3. Chemical Biology: Explored for its interactions with neurotransmitter systems, contributing to understanding mood disorders and neuroprotection mechanisms .
Antimalarial Chemotherapy Applications

1.1. In Silico Virtual Screening against Plasmodium falciparum Targets

Brazilian Malaria Molecular Targets (BRAMMT) Database Utilization

The discovery of 8-chloro-7-methoxy-1-methyl-9H-beta-carboline (hereafter referred to as CMC-1) as a candidate antimalarial agent originated from systematic in silico screening against the Brazilian Malaria Molecular Targets (BRAMMT) database. This specialized repository comprises 20 validated Plasmodium falciparum targets implicated in parasite metabolism, redox homeostasis, and ion regulation. Computational docking studies positioned CMC-1 within the ATP-binding pockets and catalytic sites of four critical BRAMMT targets: ferredoxin-NADP⁺ reductase (PfFNR), protein kinase 7 (PfPK7), glutaredoxin-1 (PfGrx1), and sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6). Molecular dynamics simulations further confirmed stable ligand–target complexes with minimized free energy states, prioritizing these interactions for experimental validation [1].

Binding Affinity Profiling for PfFNR, PfPK7, PfGrx1, and PfATP6

Quantitative binding affinity analyses revealed nanomolar-range interactions between CMC-1 and the prioritized targets. The strongest binding occurred at PfFNR (ΔG = −9.8 kcal/mol), driven by hydrogen bonding with residues Arg248 and Tyr235, which coordinate NADP⁺ cofactor binding. PfATP6 inhibition (ΔG = −8.4 kcal/mol) involved hydrophobic interactions within its transmembrane domain, potentially disrupting Ca²⁺ transport. PfPK7 and PfGrx1 showed moderate affinity (ΔG = −7.6 and −7.2 kcal/mol, respectively), suggesting interference with kinase signaling and redox balance. The multi-target engagement profile supports a polypharmacological mechanism distinct from monotherapeutic agents like chloroquine [1].

Table 1: Binding Affinities of CMC-1 against Key P. falciparum Molecular Targets

Target ProteinBiological FunctionBinding Affinity (ΔG, kcal/mol)Key Interacting Residues
PfFNRRedox metabolism-9.8Arg248, Tyr235, Ser236
PfATP6Calcium ion transport-8.4Leu212, Val214, Phe260
PfPK7Kinase signaling-7.6Glu98, Asp102, Lys105
PfGrx1Antioxidant defense-7.2Cys83, Pro78, Tyr76

1.2. In Vitro Antiplasmodial Activity Assessment

Growth Inhibition Mechanisms in Chloroquine-Resistant W2 Strains

CMC-1 exhibited potent antiplasmodial activity against chloroquine-resistant P. falciparum (W2 strain), with an IC₅₀ of 1.8 μM. Mechanistic studies indicated dual parasiticidal effects:

  • Heme Detoxification Disruption: CMC-1 inhibited β-hematin formation by 72% at 5 μM, exceeding chloroquine’s efficacy (58%), thereby promoting cytotoxic free heme accumulation [1].
  • Metabolic Arrest: Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) activities decreased by 53.5% and 100%, respectively, crippling NADPH regeneration and pentose phosphate pathway flux essential for parasite antioxidant defense [1] [8].

These actions synergistically induced oxidative stress and metabolic collapse in trophozoite-stage parasites within 24 hours of exposure [1].

Cytotoxicity Profiling in Human Cell Lines (Selectivity Indices)

CMC-1 demonstrated low cytotoxicity in human hepatoma (HepG2) and embryonic kidney (HEK-293) cell lines, with CC₅₀ values >100 μM. High selectivity indices (SI) were observed:

  • SI (HepG2): 55.6
  • SI (HEK-293): 61.1The favorable SI profile underscores target-specific action against Plasmodium biochemistry without broad mammalian cell toxicity [1].

Table 2: In Vitro Antiplasmodial and Cytotoxicity Profiles of CMC-1

Assessment ModelEndpointCMC-1 ValueChloroquine Control
P. falciparum W2 strainIC₅₀ (μM)1.80.21
β-Hematin formation inhibition% Inhibition at 5 μM72%58%
Human HepG2 cellsCC₅₀ (μM)>100>100
Selectivity Index (HepG2)SI = CC₅₀/IC₅₀55.6476.2

1.3. In Vivo Efficacy in Cerebral Malaria Models

Parasite Burden Reduction in Curative vs. Suppressive Assays

In murine cerebral malaria (ECM) models infected with P. berghei ANKA, CMC-1 (10 mg/kg/day) significantly reduced parasitemia:

  • Suppressive Assay: 82% parasite growth inhibition when administered pre-infection.
  • Curative Assay: 67.9% inhibition when dosed post-infection (day 3).Notably, CMC-1 extended median survival time to >25 days versus 8 days in untreated controls, highlighting its capacity to mitigate established infections [1].

Modulation of Nitric Oxide Synthase (iNOS) Pathways

CMC-1 reduced plasma nitric oxide (NO) levels by 65% in ECM mice, achieved through direct inhibition of inducible nitric oxide synthase (iNOS) expression in brain microvasculature. This attenuation of NO overproduction:

  • Prevented blood-brain barrier (BBB) disruption and cerebral edema.
  • Reduced neuroinflammation markers (TNF-α, IL-6) by >40% versus untreated ECM controls [1].The iNOS modulation represents a critical neuroprotective mechanism distinct from its direct parasiticidal effects [1] [6].

Neuroprotective Outcomes in Experimental Cerebral Malaria

CMC-1 conferred 65% protection against ECM-induced neurological sequelae:

  • Prevented CD8⁺ T-cell sequestration in the brain by 70%, reducing vascular occlusion.
  • Preserved neuronal architecture and minimized hippocampal apoptosis.
  • Reversed ECM-associated cognitive deficits in spatial memory tests.These outcomes confirm dual antiparasitic and neuroprotective efficacy, positioning CMC-1 as a promising candidate for cerebral malaria complications [1].

Table 3: Neuroprotective Effects of CMC-1 in Experimental Cerebral Malaria

Properties

CAS Number

606928-39-6

Product Name

8-Chloro-7-methoxy-1-methyl-9H-beta-carboline

IUPAC Name

8-chloro-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

InChI

InChI=1S/C13H11ClN2O/c1-7-12-9(5-6-15-7)8-3-4-10(17-2)11(14)13(8)16-12/h3-6,16H,1-2H3

InChI Key

WJJJTGYCCILDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.